![molecular formula C36H34S2Si2 B14198792 [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) CAS No. 922508-52-9](/img/structure/B14198792.png)
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is an organic compound that belongs to the class of pentacene derivatives. Pentacene derivatives are known for their applications in organic electronics due to their excellent charge transport properties. This particular compound features a pentacene core with thiene and trimethylsilane substituents, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) typically involves the functionalization of the pentacene core. One common method includes the use of trialkylsilylethynyl groups to improve solubility and processability. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solution-phase synthesis, where the reactants are dissolved in a suitable solvent and reacted under controlled conditions. The product is then purified through techniques like recrystallization or chromatography to achieve high purity .
化学反応の分析
Types of Reactions
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation or other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen, peroxides
Reduction: Lithium aluminum hydride
Substitution: Halogens, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pentacene core .
科学的研究の応用
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the fabrication of organic thin-film transistors (OTFTs) and other electronic devices.
作用機序
The mechanism of action of [Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) involves its ability to facilitate charge transport in organic electronic devices. The molecular targets include the active sites in organic semiconductors, where the compound can enhance charge mobility and stability. The pathways involved often include π-π stacking interactions and the formation of conductive pathways .
類似化合物との比較
Similar Compounds
- 6,13-Bis(triisopropylsilylethynyl)pentacene
- 5,14-Bis(triethylsilylethynyl)pentacene
- 6,13-Bis(triethylsilylethynyl)pentacene
Uniqueness
[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane) is unique due to its specific substituents, which enhance its solubility and stability compared to other pentacene derivatives. This makes it particularly suitable for applications in organic electronics where these properties are crucial .
特性
CAS番号 |
922508-52-9 |
|---|---|
分子式 |
C36H34S2Si2 |
分子量 |
587.0 g/mol |
IUPAC名 |
trimethyl-[5-[13-(5-trimethylsilylthiophen-2-yl)pentacen-6-yl]thiophen-2-yl]silane |
InChI |
InChI=1S/C36H34S2Si2/c1-39(2,3)33-17-15-31(37-33)35-27-19-23-11-7-9-13-25(23)21-29(27)36(32-16-18-34(38-32)40(4,5)6)30-22-26-14-10-8-12-24(26)20-28(30)35/h7-22H,1-6H3 |
InChIキー |
VJCRIVNFEJHJCY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


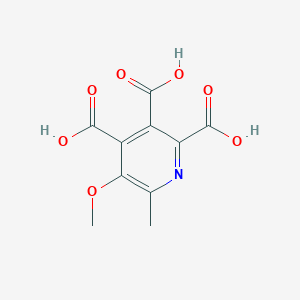
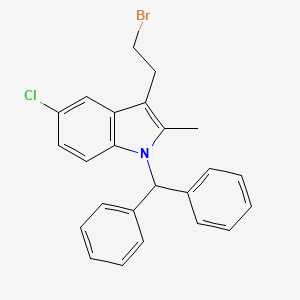

![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
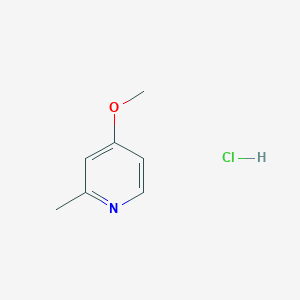
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
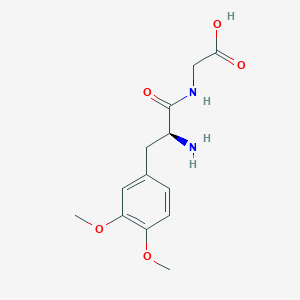
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
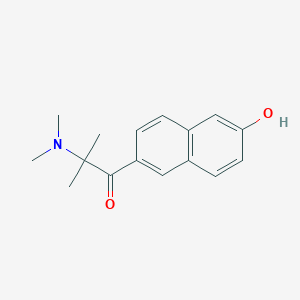

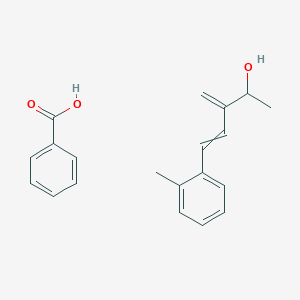

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
